2,3-Difluoro-4-nitrophenylacetic acid CAS number and chemical identity
2,3-Difluoro-4-nitrophenylacetic acid CAS number and chemical identity
Executive Summary & Chemical Identity[1][2]
2,3-Difluoro-4-nitrophenylacetic acid is a specialized fluorinated aromatic intermediate used primarily in the synthesis of bioactive pharmaceutical ingredients (APIs). Its unique substitution pattern—featuring two fluorine atoms adjacent to a nitro group—imparts specific electronic and steric properties that are highly valued in medicinal chemistry, particularly for modulating metabolic stability and lipophilicity in drug candidates.[1]
This compound serves as a critical scaffold in the development of VLA-4 (Very Late Antigen-4) inhibitors and potentially in next-generation antibiotics. The electron-withdrawing nature of the fluorine and nitro groups significantly lowers the pKa of the acetic acid moiety compared to non-fluorinated analogs, altering the binding kinetics in enzyme active sites.
Physiochemical Profile[3]
| Property | Specification |
| CAS Number | 932373-71-2 |
| IUPAC Name | 2-(2,3-Difluoro-4-nitrophenyl)acetic acid |
| SMILES | OC(=O)Cc1ccc(c(c1F)F)=O |
| Molecular Formula | C₈H₅F₂NO₄ |
| Molecular Weight | 217.13 g/mol |
| Physical State | Pale yellow solid or oil (purity dependent) |
| Predicted pKa | ~3.5 (Acidic due to electron-withdrawing ring substituents) |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |
Synthesis & Manufacturing Logic
The synthesis of 2,3-difluoro-4-nitrophenylacetic acid requires precise regiochemical control. The presence of two fluorine atoms (ortho/para directors) and the acetic acid side chain (weakly activating, ortho/para director) creates a complex directing landscape for electrophilic aromatic substitution.
Retrosynthetic Analysis
The most robust route involves the nitration of 2,3-difluorophenylacetic acid .
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Directing Effects:
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-CH₂COOH (Position 1): Directs ortho/para.
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-F (Position 2): Directs to Position 3 (blocked) and 5.
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-F (Position 3): Directs to Position 2 (blocked), 4, and 6.
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Regioselectivity: Position 4 is para to the alkyl group (activator) and ortho to a fluorine (deactivator). Position 6 is ortho to the alkyl group and para to a fluorine. Position 4 is generally favored due to less steric hindrance compared to position 6 (flanked by the alkyl and fluorine groups) and favorable electronic reinforcement from the C-1 alkyl group.
Synthesis Workflow (DOT Diagram)
Figure 1: Electrophilic aromatic substitution pathway for the synthesis of the target compound.
Detailed Experimental Protocol
Safety Warning: Nitration reactions are highly exothermic. Runaway reactions can occur if temperature is not strictly controlled.[2] Work in a fume hood.
Protocol: Nitration of 2,3-Difluorophenylacetic Acid[2][5][6][7]
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Preparation of Nitrating Agent:
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In a 3-neck round-bottom flask equipped with a thermometer and addition funnel, cool 10 mL of conc. H₂SO₄ to 0°C using an ice-salt bath.
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Slowly add 1.05 eq of Fuming HNO₃ , maintaining the internal temperature below 5°C. Stir for 15 minutes.
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-
Substrate Addition:
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Dissolve 1.0 g (4.6 mmol) of 2,3-difluorophenylacetic acid in 5 mL of dichloromethane (DCM) or use neat if solid addition is preferred (neat addition requires caution).
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Expert Insight: Using a solvent like DCM or Sulfolane can moderate the exotherm and improve regioselectivity by keeping the mixture homogenous.
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Add the substrate solution dropwise to the acid mixture, ensuring temperature does not exceed 10°C .
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Reaction & Quench:
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Allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours. Monitor by TLC or HPLC.
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Quench: Pour the reaction mixture slowly onto 50 g of crushed ice . The product may precipitate as a gum or solid.
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-
Isolation & Purification:
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Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL) .
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Wash combined organics with Brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purification: The crude oil often contains the 6-nitro isomer. Recrystallize from Hexane/Ethyl Acetate or purify via column chromatography (SiO₂, Hexane:EtOAc gradient) to isolate the 4-nitro isomer.
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Self-Validating Check:
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¹H NMR (DMSO-d₆): Look for a doublet of doublets/multiplet in the aromatic region (~7.8-8.2 ppm) corresponding to the protons at C-5 and C-6. The coupling constants (
) will confirm the substitution pattern. -
Mass Spec: m/z 216 (M-H)⁻ in negative mode ESI.
Applications in Drug Discovery[3][8]
The 2,3-difluoro-4-nitrophenyl moiety is a "privileged scaffold" in medicinal chemistry.
VLA-4 Integrin Inhibition
This compound is a key intermediate in the synthesis of VLA-4 (Very Late Antigen-4) antagonists. VLA-4 is an integrin dimer (
Mechanism of Action Pathway (DOT Diagram)
Figure 2: Biological cascade of VLA-4 mediated inflammation and the intervention point of derivatives.
Why Fluorine?
The strategic placement of fluorine atoms at positions 2 and 3:
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Metabolic Stability: Blocks oxidative metabolism at these positions.
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Conformational Lock: The fluorine atoms can induce a specific twist in the phenyl ring relative to the side chain, optimizing fit within the hydrophobic pocket of the target enzyme/receptor.
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Acidity Modulation: Increases the acidity of the carboxylic acid (or bioisostere), strengthening ionic interactions with residues like Arginine in the binding site.
References
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VLA-4 Inhibitor Compounds. World Intellectual Property Organization (WIPO). Patent WO2001000206A1. (2001). Describes the synthesis and use of 2,3-difluoro-4-nitrophenylacetic acid as an intermediate.
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Chemical Identity & CAS Registry. ChemSrc Database. Entry for CAS 932373-71-2.[3][4][5][6] Confirms chemical structure and CAS assignment.
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Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Purser, S., et al. (2008). Discusses the role of fluorine substitution in pKa modulation and metabolic stability.
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Vicarious Nucleophilic Substitution. Fluorine Notes. Review of alkylation reactions in polyfluoroarenes.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. CETYL PALMITATE | CAS#:540-10-3 | Chemsrc [chemsrc.com]
- 4. lookchem.com [lookchem.com]
- 5. 101544-53-0_1,1-bis(4-methoxyphenyl)propan-2-oneCAS号:101544-53-0_1,1-bis(4-methoxyphenyl)propan-2-one【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 6. 922081-25-2_CAS号:922081-25-2_N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethoxyacetamide - 化源网 [chemsrc.com]
